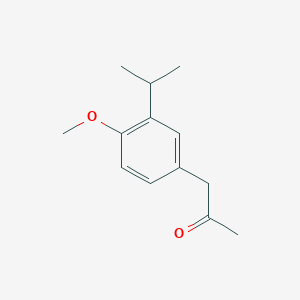

1-(3-Isopropyl-4-methoxyphenyl)propan-2-one

CAS No.:

Cat. No.: VC15975459

Molecular Formula: C13H18O2

Molecular Weight: 206.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H18O2 |

|---|---|

| Molecular Weight | 206.28 g/mol |

| IUPAC Name | 1-(4-methoxy-3-propan-2-ylphenyl)propan-2-one |

| Standard InChI | InChI=1S/C13H18O2/c1-9(2)12-8-11(7-10(3)14)5-6-13(12)15-4/h5-6,8-9H,7H2,1-4H3 |

| Standard InChI Key | WJOPNGFGZROXGO-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)C1=C(C=CC(=C1)CC(=O)C)OC |

Introduction

Chemical Identity and Structural Properties

IUPAC Nomenclature and Molecular Formula

The systematic IUPAC name for this compound is 1-(4-methoxy-3-propan-2-ylphenyl)propan-2-one, reflecting its methoxy group at the para position, isopropyl substituent at the meta position, and ketone functional group at the propan-2-one moiety. Its molecular formula, C₁₃H₁₈O₂, corresponds to a molecular weight of 206.28 g/mol, as calculated from isotopic composition.

Table 1: Key Identifiers of 1-(3-Isopropyl-4-methoxyphenyl)propan-2-one

| Property | Value | Source |

|---|---|---|

| IUPAC Name | 1-(4-methoxy-3-propan-2-ylphenyl)propan-2-one | |

| Molecular Formula | C₁₃H₁₈O₂ | |

| Molecular Weight | 206.28 g/mol | |

| SMILES | CC(C)C1=C(C=CC(=C1)CC(=O)C)OC | |

| InChIKey | WJOPNGFGZROXGO-UHFFFAOYSA-N | |

| PubChem CID | 73554625 |

Structural Features

The compound’s structure comprises a phenyl ring substituted with a methoxy group (-OCH₃) at position 4 and an isopropyl group (-CH(CH₃)₂) at position 3. The propan-2-one moiety (-CO-CH₂-) is attached to the aromatic ring, creating a conjugated system that influences its reactivity and spectroscopic behavior . The isopropyl and methoxy groups introduce steric hindrance and electron-donating effects, respectively, which may modulate its chemical stability and interactions .

Synthesis Methods

Hypothetical Synthesis Pathways

While no explicit synthesis protocol for 1-(3-Isopropyl-4-methoxyphenyl)propan-2-one is documented, analogous β-aryl ketone syntheses suggest viable routes :

Optimization Considerations

-

Catalyst Selection: Pd(II) catalysts, as demonstrated in the synthesis of 3-(4-Methoxyphenyl)-1-p-tolylpropan-1-one, enhance yield and selectivity .

-

Solvent Systems: Toluene and ethyl acetate/hexane mixtures are effective for azeotropic water removal and chromatographic purification, respectively .

-

Reaction Monitoring: Thin-layer chromatography (TLC) and NMR spectroscopy are critical for tracking intermediate formation .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Hypothetical ¹H NMR signals for the compound include:

-

δ 1.2–1.4 ppm (doublet): Methyl protons of the isopropyl group.

-

δ 3.8 ppm (singlet): Methoxy (-OCH₃) protons.

-

δ 2.1–2.3 ppm (singlet): Methyl ketone protons.

In ¹³C NMR, key resonances would appear at:

-

δ 207–210 ppm: Carbonyl carbon.

-

δ 55–60 ppm: Methoxy carbon.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show:

-

~1680 cm⁻¹: Strong absorption for the carbonyl (C=O) stretch.

-

~1250 cm⁻¹: C-O stretching of the methoxy group.

-

~2960 cm⁻¹: C-H stretching vibrations from the isopropyl and methyl groups.

Table 2: Predicted Spectroscopic Data

| Technique | Key Signals | Functional Group |

|---|---|---|

| ¹H NMR | δ 2.1 (s, 3H), δ 3.8 (s, 3H) | Ketone, Methoxy |

| ¹³C NMR | δ 208 ppm, δ 56 ppm | Carbonyl, Methoxy |

| IR | 1680 cm⁻¹, 1250 cm⁻¹ | C=O, C-O |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume